molecular formula C10H4BrClF3N B1527593 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline CAS No. 1065093-30-2

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1527593
CAS No.: 1065093-30-2
M. Wt: 310.5 g/mol
InChI Key: DSCQUCADMONDKK-UHFFFAOYSA-N
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Description

“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4BrClF3N . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline backbone with bromo, chloro, and trifluoromethyl functional groups attached at the 4th, 6th, and 8th positions respectively . The exact structure can be represented by the InChI code: 1S/C10H4BrClF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .

Scientific Research Applications

Organic Synthesis and Material Science

  • Steric Pressure and Deprotonation : The trifluoromethyl group has been studied for its role in transmitting steric pressure in organic compounds. For instance, 4-bromo-6-chloro-8-(trifluoromethyl)quinoline and its derivatives have been investigated for their reactivity in deprotonation reactions. These reactions are influenced by the steric interactions between bromo, chloro, and trifluoromethyl groups, which can affect the accessibility of certain positions on the quinoline ring to nucleophilic attack. This insight into steric pressure and deprotonation mechanisms aids in the design of new organic synthesis strategies, particularly for compounds where selective reactivity is crucial (Schlosser et al., 2006).

  • Synthesis of Quinoline Derivatives : The synthesis of 4-(trifluoromethyl)quinoline derivatives through condensation and cyclization reactions has been explored. These derivatives are of interest due to their potential application in material science and as intermediates in pharmaceutical synthesis. The methodologies developed offer insights into the manipulation of quinoline structures, enabling the introduction of various functional groups that can alter the physical, chemical, and biological properties of the resulting compounds (Lefebvre, Marull, & Schlosser, 2003).

Potential Applications in Drug Discovery

  • Antimicrobial and Antimalarial Agents : A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives were synthesized and screened for their antimicrobial and antimalarial activities. These studies highlight the potential of this compound derivatives in the development of new therapeutic agents, demonstrating the importance of quinoline scaffolds in medicinal chemistry (Parthasaradhi et al., 2015).

Safety and Hazards

“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form strong bonds with active sites, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods or under harsh conditions. The degradation products may have different biological activities, which can influence the overall effects on cellular function. Long-term studies have shown that this compound can cause sustained changes in cellular metabolism and gene expression, leading to altered cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as energy production and biosynthesis. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound can influence the activity of metabolic regulators, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

4-bromo-6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCQUCADMONDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239681
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375302-39-8
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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